molecular formula C10H8N2O2 B12276927 3-m-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde

3-m-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde

Cat. No.: B12276927
M. Wt: 188.18 g/mol
InChI Key: WYHHOUGJFGCXNY-UHFFFAOYSA-N
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Description

3-m-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-m-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of carbonyl diimidazoles (CDI) in toluene, which facilitates the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-m-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxadiazole derivatives .

Scientific Research Applications

3-m-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-m-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde involves its interaction with various molecular targets. The compound’s heterocyclic structure allows it to bind to specific enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, making it effective against certain pathogens and cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Oxadiazole
  • 1,2,5-Oxadiazole
  • 1,3,4-Oxadiazole

Comparison

Compared to other oxadiazoles, 3-m-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the m-tolyl group enhances its lipophilicity and may improve its ability to penetrate cell membranes .

Biological Activity

3-m-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde is a compound that belongs to the oxadiazole family, which has garnered considerable interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms, contributing to its unique pharmacological properties.

The mechanism of action for oxadiazole derivatives often involves the induction of apoptosis in cancer cells through various pathways. For example, compounds have been shown to increase p53 expression and activate caspase-3 in breast cancer cell lines . Molecular docking studies suggest strong interactions between oxadiazole derivatives and target proteins involved in cell cycle regulation, indicating that this compound may similarly interact with critical cellular pathways.

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have shown promising antimicrobial activity. For instance, certain compounds have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains at concentrations significantly lower than standard antibiotics . While specific data on this compound is not explicitly available in the literature, its structural similarity to other active derivatives suggests potential antimicrobial efficacy.

Anticonvulsant Activity

Some oxadiazole derivatives have also been evaluated for their anticonvulsant properties. Studies indicate that modifications in the oxadiazole structure can enhance seizure protection in animal models . The potential for this compound to exhibit anticonvulsant effects remains an area for future research.

Table: Biological Activity of Oxadiazole Derivatives

Compound NameActivity TypeTarget Cell Lines/OrganismsIC50 Value (µM)
Derivative 1 AnticancerOVXF 899 (Ovarian)2.76
Derivative 2 AnticancerPXF 1752 (Mesothelioma)9.27
Oxadiazole Compound AntimicrobialMRSA<4
Oxadiazole Derivative AnticonvulsantAnimal ModelsVaries

Recent Advances in Synthesis and Applications

Recent studies have focused on novel synthetic routes for creating more potent oxadiazole derivatives. These advancements include one-pot synthesis strategies that streamline the functionalization process . Such innovations may facilitate the development of more effective analogs of this compound with enhanced biological activities.

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

3-(3-methylphenyl)-1,2,4-oxadiazole-5-carbaldehyde

InChI

InChI=1S/C10H8N2O2/c1-7-3-2-4-8(5-7)10-11-9(6-13)14-12-10/h2-6H,1H3

InChI Key

WYHHOUGJFGCXNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C=O

Origin of Product

United States

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